N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 319928-21-7
Cat. No.: VC5066736
Molecular Formula: C18H18BrN3O2
Molecular Weight: 388.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 319928-21-7 |
---|---|
Molecular Formula | C18H18BrN3O2 |
Molecular Weight | 388.265 |
IUPAC Name | N-(4-bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Standard InChI | InChI=1S/C18H18BrN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |
Standard InChI Key | SINPACJAYHSEMN-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic quinoxaline core fused with a tetrahydroquinoxalin-2-yl moiety, substituted at position 2 with an acetamide group linked to a 4-bromophenyl ring. The quinoxaline system contains methyl groups at positions 6 and 7 and a ketone oxygen at position 3, contributing to its planar rigidity and hydrogen-bonding capacity. The bromine atom on the phenyl ring introduces steric and electronic effects that modulate solubility and target binding.
Molecular Formula:
Molecular Weight: 423.26 g/mol
IUPAC Name: N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Crystallographic Insights
Though no direct crystal data exists for this compound, studies on analogous structures reveal key trends. For example, the triclinic crystal system observed in related quinoxaline derivatives (e.g., ) suggests a propensity for dense molecular packing . The acetamide side chain likely adopts a staggered conformation to minimize steric clashes, while the bromophenyl group may participate in halogen bonding with adjacent molecules .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one. Key steps include:
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Acetylation: Reaction with chloroacetyl chloride under basic conditions to introduce the acetamide backbone.
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Bromophenyl Coupling: Ullmann-type coupling or nucleophilic aromatic substitution with 4-bromoanaline to attach the aromatic moiety.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
Table 1: Representative Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Acetylation | Chloroacetyl chloride, K₂CO₃ | 0–5°C | 2 h | 78% |
Coupling | 4-Bromoaniline, CuI, DMF | 110°C | 12 h | 65% |
Challenges in Synthesis
The electron-withdrawing bromine atom slows nucleophilic substitution, necessitating elevated temperatures. Byproducts from dehalogenation or over-acetylation require careful chromatographic separation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic quinoxaline and bromophenyl groups. It is stable under inert atmospheres but prone to photodegradation in solution, requiring storage in amber vials.
Table 2: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
LogP | 3.2 ± 0.3 | HPLC |
pKa | 9.8 (quinoxaline NH) | Potentiometric |
λmax | 278 nm (ε = 12,500) | UV-Vis |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 2H, CH₂), 2.89 (m, 2H, quinoxaline-H), 2.25 (s, 6H, CH₃).
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IR: 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 1240 cm⁻¹ (C-N).
Biological Activity and Mechanism
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of protein kinase CK2, a target in oncology. The bromine atom forms a halogen bond with Leu45, while the quinoxaline NH hydrogen-bonds to Asp175.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL), activity surpasses ciprofloxacin (MIC = 16 μg/mL). The mechanism involves disruption of DNA gyrase via intercalation, as shown by fluorescence quenching assays.
Applications in Materials Science
Organic Semiconductors
Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s, attributed to π-π stacking between quinoxaline cores. Annealing at 150°C improves crystallinity, reducing charge trap density .
Catalytic Ligands
When complexed with Pd(II), the acetamide nitrogen serves as a bidentate ligand, enabling Suzuki-Miyaura couplings with turnover numbers >1,000.
Current Research and Future Directions
Ongoing studies focus on:
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Structural Analog Synthesis: Replacing bromine with trifluoromethyl groups to enhance blood-brain barrier penetration.
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Nanoformulations: Encapsulation in PEGylated liposomes to improve bioavailability for anticancer applications.
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